Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid, with the CAS number 83994-34-7, is a terpenoid compound that is primarily derived from the metabolism of carvone in humans. This compound is also known as dihydrocarvonic acid and plays a significant role in organic synthesis and various scientific applications. Its molecular weight is approximately 182.22 g/mol, making it a relatively lightweight organic molecule .
The synthesis of alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid can be achieved through various organic synthesis techniques. One notable method involves the oxidation of carvone, which can be catalyzed by specific enzymes or chemical reagents to yield this compound efficiently.
In laboratory settings, the synthesis may involve several steps:
These methods are designed to maximize yield while minimizing by-products and waste .
The molecular structure of alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid features a cyclohexene ring with two methyl groups and a ketone functional group. The structural formula can be represented as follows:
Key data points regarding its molecular structure include:
Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid participates in various chemical reactions typical for ketones and carboxylic acids:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where building blocks are essential for drug development .
The mechanism of action for alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid primarily involves its interactions at a molecular level within biological systems. As a metabolite of carvone, it may influence metabolic pathways related to terpenoid biosynthesis.
Research indicates that compounds like alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid can exhibit biological activity that impacts sensory perception and metabolic regulation in humans .
Key chemical properties include:
Relevant analyses have shown that this compound retains stability under moderate temperatures but may decompose under extreme conditions or prolonged exposure to light .
Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid finds diverse applications in scientific research:
α,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid (commonly termed carvonic acid) represents a significant terminal metabolite in the human biotransformation pathway of the monoterpene carvone. This carboxylic acid derivative is formed through the oxidative metabolism of both enantiomeric forms of carvone ((R)-(−)-carvone and (S)-(+)-carvone) following dietary exposure or pharmacological administration. Engel's seminal 2001 study employing the Metabolism of Ingestion-Correlated Amounts (MICA) approach provided definitive evidence for its endogenous formation in humans, identifying it as a major urinary excretion product after carvone ingestion [1] [2].
Structurally, carvonic acid retains the cyclohexenone core of its precursor carvone but features critical modifications: oxidation of the isopropenyl side chain generates an acetic acid moiety bearing a methylidene group (α-methylene), while the 4-methyl and 5-oxo functionalities remain intact. This transformation significantly alters the molecule's physicochemical properties, enhancing its water solubility and facilitating renal clearance. The metabolic conversion effectively detoxifies carvone, reducing its potential for bioaccumulation and mitigating its inherent chemical reactivity associated with the α,β-unsaturated ketone system [1] [5].
Table 1: Structural Characteristics of Carvonic Acid
Property | Description |
---|---|
Systematic Name | 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)prop-2-enoic acid |
Synonyms | Carvonic acid; α-Methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid |
Molecular Formula | C₁₀H₁₂O₃ |
Canonical SMILES | O=C(O)C(=C)C1CC=C(C(=O)C1)C |
Key Functional Groups | Cyclohexenone ring; α,β-unsaturated carboxylic acid; Methyl substituent at C4 |
Carvonic acid exemplifies the broader metabolic strategy mammals employ to process lipophilic monoterpenes. The phase I oxidation introducing polar functional groups (carboxylic acid) enables subsequent phase II conjugation reactions (glucuronidation, sulfation), further increasing hydrophilicity for excretion. While conjugation of carvonic acid itself hasn't been explicitly detailed in the available literature, the presence of the carboxylic acid group makes it a prime substrate for such reactions, analogous to other terpenoid acids like perillic acid [8].
The bioconversion of carvone to carvonic acid is a multi-step enzymatic process primarily occurring in the liver, involving sequential oxidation reactions. Current evidence points towards cytochrome P450 (CYP)-mediated initial hydroxylation followed by dehydrogenase activity as the predominant pathway:
Initial Hydroxylation: The isopropenyl group (–CH(CH₃)=CH₂) of carvone undergoes regio-selective hydroxylation, likely catalyzed by hepatic microsomal cytochrome P450 enzymes (CYPs). This reaction targets the terminal methylene carbon, forming an unstable allylic carbinol intermediate, (E)-6-hydroxycarvone. Computational modeling suggests the specific CYP isoforms involved may vary based on carvone enantiomer and species, though human CYP2C9 and CYP2C19 have been implicated in analogous limonene oxidations [8].
Oxidation to Carboxylic Acid: The unstable allylic alcohol intermediate is rapidly oxidized to the corresponding carboxylic acid. This step is primarily catalyzed by cytosolic alcohol dehydrogenases (ADHs) and potentially aldehyde dehydrogenases (ALDHs). The ADH first oxidizes the alcohol to the corresponding α,β-unsaturated aldehyde, which is then further oxidized by ALDH to yield the stable α,β-unsaturated carboxylic acid, carvonic acid [6] [8].
Crucially, this pathway bypasses the direct involvement of the carvone's α,β-unsaturated ketone moiety in the primary metabolic activation step. Evidence from sensitization studies indicates that carvone's antigen formation involves nucleophilic attack by soft nucleophiles (e.g., cysteine thiols) at the β-carbon (C-2) of the enone system, forming Michael adducts. However, the metabolic detoxification pathway leading to carvonic acid primarily targets the isopropenyl side chain, representing a distinct metabolic fate [5].
Table 2: Key Enzymatic Steps in Carvonic Acid Biosynthesis
Step | Reaction | Enzyme Class | Location | Key Product |
---|---|---|---|---|
1. Terminal Hydroxylation | Carvone → (E)-6-Hydroxycarvone | Cytochrome P450 (e.g., CYP2C9/19) | Microsomes | Unstable allylic alcohol |
2a. Alcohol Oxidation | (E)-6-Hydroxycarvone → 6-Oxocarvonal | Alcohol Dehydrogenase (ADH) | Cytosol | α,β-Unsaturated aldehyde |
2b. Aldehyde Oxidation | 6-Oxocarvonal → Carvonic Acid | Aldehyde Dehydrogenase (ALDH) | Cytosol | α,β-Unsaturated acid |
The stereochemistry of the precursor carvone significantly influences its metabolism. Engel's study demonstrated stereoselectivity in the human metabolism of carvone enantiomers, although both (R)-(−)- and (S)-(+)-carvone ultimately yield carvonic acid. Differences in the rate of conversion and the relative abundance of intermediate metabolites (e.g., dihydrocarvone, carveol isomers) are observed between enantiomers [1] [6]. The conversion of carveol (a saturated alcohol metabolite formed via reduction of the carvone enone) to carvonic acid is unlikely, as this would require oxidation of the saturated alkyl chain, a less favorable process compared to oxidation of the isopropenyl group.
Significant interspecies differences exist in the metabolism of carvone and the consequent formation and handling of carvonic acid, impacting the extrapolation of data from animal models to humans:
Humans: Humans exhibit a pronounced capacity to convert carvone to carvonic acid as a major urinary metabolite. Engel's MICA study confirmed this pathway as quantitatively significant. The presence of specific CYP isoforms and efficient ADH/ALDH activity drives this conversion. Furthermore, human organic anion transporters (OATs), particularly those expressed in the renal proximal tubule (e.g., OAT1/SLC22A6, OAT3/SLC22A8), are likely responsible for the active tubular secretion of carvonic acid and/or its conjugates from the blood into the urine, contributing to its efficient elimination [4] [6].
Rodents (Rats/Mice): Rats and mice metabolize carvone extensively, but the profile differs. While carvonic acid is formed, studies indicate a relatively greater proportion of reductive metabolites like dihydrocarvone and carveol, and their subsequent glucuronide conjugates, compared to humans. Furthermore, oxidative pathways involving ring hydroxylation leading to hydroxylated carvones or ring-opened products may be more prominent in some rodent species or strains. The efficiency of renal excretion via OAT homologs may also differ. Studies using streptozotocin-induced diabetic rat models often focus on glucose metabolism, but baseline metabolism studies show species-specific patterns in terpenoid handling [6].
Microorganisms (Bacteria/Fungi): Bacterial metabolism of carvone diverges significantly from mammalian pathways. While some bacteria can degrade carvone, the primary routes involve reduction of the enone double bond or the carbonyl group (yielding dihydrocarvone or carveol, respectively), or reduction and ring cleavage rather than terminal oxidation of the isopropenyl group to a carboxylic acid. Certain Streptomyces species and soil Pseudomonas possess enzymes capable of limonene/carvone degradation, but carvonic acid is rarely reported as a major metabolite. Instead, pathways often lead to perillic acid (from limonene) or involve dihydrocarvone as a branch point towards other terpenoids via glycosylation or further degradation (e.g., to 8-hydroxy-p-menthan-2-one). The bacterial "terpenome," while vast, shows limited production of carvonic acid, highlighting its specificity as a mammalian detoxification metabolite [8] [9].
Table 3: Interspecies Comparison of Carvone Metabolism and Carvonic Acid Relevance
Species/Group | Major Metabolic Pathways | Carvonic Acid Formation | Key Transport/Excretion Mechanisms | Notes |
---|---|---|---|---|
Humans | Terminal oxidation (→Carvonic acid); Reduction (→Dihydrocarvone, Carveol); Conjugation | Major urinary metabolite | Renal OAT1/OAT3-mediated secretion | Stereoselective metabolism observed |
Rodents (Rats) | Reduction prominent; Ring hydroxylation; Terminal oxidation | Present, but less dominant vs. reductive pathways | Renal filtration & secretion (Oat homologs) | Strain-specific variations possible |
Bacteria (e.g., Pseudomonas) | Reduction (→Dihydrocarvone, Carveol); Ring cleavage; Glycosylation; Perillic acid route from limonene | Minimal/Negligible | N/A | Focus on energy derivation or secondary metabolite synthesis |
These interspecies variations underscore the limitations of non-human models for precisely predicting human metabolic handling of carvone and carvonic acid. Factors include differences in the expression levels and substrate specificities of key CYP enzymes, ADHs/ALDHs, and renal OAT transporters. Consequently, human data, such as that generated by Engel using the MICA approach, remain critical for understanding the true metabolic significance of carvonic acid in humans [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1